molecular formula C7H5NO2S2 B135895 Methyl 2-isothiocyanatothiophene-3-carboxylate CAS No. 126637-07-8

Methyl 2-isothiocyanatothiophene-3-carboxylate

Cat. No. B135895
Key on ui cas rn: 126637-07-8
M. Wt: 199.3 g/mol
InChI Key: YTIYSXJOPAFQPW-UHFFFAOYSA-N
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Patent
US06262058B1

Procedure details

In a sulfonation flask, 50.2 g (0.32 mol) of methyl 2-aminothiophene-3-carboxylate are added to 480 ml of chloroform and 320 ml of water. Then 40.5 g (0.35 mol) of thiophosgene and 1000 ml of saturated aqueous sodium bicarbonate solution are added simultaneously in 40 minutes under stirring. The stirring continued for 1 h at room temperature and then the organic phase is separated. The water phase is extracted twice with chloroform and the organic phase dried over sodium sulfate. After removal of the chloroform in the water-jet vacuum 61.3 g of a dark oil is obtained, which is further purified by column chromatography over silica gel (eluant: ethyl acetate/hexane=1:5). 41.5 g of methyl 2-isothiocyanatothiophene-3-carboxylate are obtained in the form of a brown powder having a melting point of 63-65° C.
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].C(Cl)(Cl)Cl.[C:15](Cl)(Cl)=[S:16].C(=O)(O)[O-].[Na+]>O>[N:1]([C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8])=[C:15]=[S:16] |f:3.4|

Inputs

Step One
Name
Quantity
50.2 g
Type
reactant
Smiles
NC=1SC=CC1C(=O)OC
Name
Quantity
480 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
320 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40.5 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
1000 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
The water phase is extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the chloroform in the water-jet vacuum 61.3 g of a dark oil
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
which is further purified by column chromatography over silica gel (eluant: ethyl acetate/hexane=1:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=C=S)C=1SC=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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